molecular formula C9H11ClN2O2 B8173525 6-Chloro-4-methoxy-N,N-dimethylnicotinamide

6-Chloro-4-methoxy-N,N-dimethylnicotinamide

Cat. No.: B8173525
M. Wt: 214.65 g/mol
InChI Key: DNINZOZIZOVIMH-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinamide, featuring a chloro group at the 6th position and a methoxy group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-N,N-dimethylnicotinamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloronicotinic acid.

    Methoxylation: The 4th position on the pyridine ring is methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The resulting 6-chloro-4-methoxynicotinic acid is then converted to its corresponding amide by reacting with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 6th position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Nucleophilic Substitution: Formation of 6-substituted derivatives.

    Oxidation: Formation of 6-chloro-4-hydroxy-N,N-dimethylnicotinamide.

    Reduction: Formation of 6-chloro-4-methoxy-N,N-dimethylaminonicotinamide.

Scientific Research Applications

6-Chloro-4-methoxy-N,N-dimethylnicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand the interaction of nicotinamide derivatives with biological targets.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the pyridine ring enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N,N-dimethylnicotinamide: Lacks the methoxy group at the 4th position.

    4-Methoxy-N,N-dimethylnicotinamide: Lacks the chloro group at the 6th position.

    6-Chloro-4-hydroxy-N,N-dimethylnicotinamide: Has a hydroxyl group instead of a methoxy group at the 4th position.

Uniqueness

6-Chloro-4-methoxy-N,N-dimethylnicotinamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

6-chloro-4-methoxy-N,N-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12(2)9(13)6-5-11-8(10)4-7(6)14-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNINZOZIZOVIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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